5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole]

Lipophilicity Solubility Formulation

5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] (CAS 138528-22-0, molecular formula C20H18N4O2, molecular weight 346.4 g/mol) is a symmetrical bis-1,2,4-oxadiazole derivative bearing two p-tolyl (4-methylphenyl) substituents linked through an ethylene bridge. This compound belongs to the broader family of 1,2,4-oxadiazoles, heterocyclic scaffolds recognized for electron-deficient character that underpins their utility as electron-transport materials in organic electroluminescent (EL) devices and as fluorescent brightener intermediates.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
CAS No. 138528-22-0
Cat. No. B12187996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole]
CAS138528-22-0
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=C(C=C4)C
InChIInChI=1S/C20H18N4O2/c1-13-3-7-15(8-4-13)19-21-17(25-23-19)11-12-18-22-20(24-26-18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
InChIKeyKBCLNQKXBXNUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] (CAS 138528-22-0): Bis-1,2,4-Oxadiazole Procurement and Selection Overview


5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] (CAS 138528-22-0, molecular formula C20H18N4O2, molecular weight 346.4 g/mol) is a symmetrical bis-1,2,4-oxadiazole derivative bearing two p-tolyl (4-methylphenyl) substituents linked through an ethylene bridge [1]. This compound belongs to the broader family of 1,2,4-oxadiazoles, heterocyclic scaffolds recognized for electron-deficient character that underpins their utility as electron-transport materials in organic electroluminescent (EL) devices and as fluorescent brightener intermediates . The presence of para-methyl groups on the terminal aryl rings provides a defined electronic perturbation relative to the unsubstituted phenyl analog (CAS 22020-64-0) and positional isomer (CAS 138528-20-8), making direct substitution scientifically non-trivial [1].

5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole]: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Verification


Within the bis-1,2,4-oxadiazole scaffold, minor changes in aryl substitution pattern produce measurable differences in lipophilicity (XLogP3 differs by approximately 0.7 units between the p-tolyl and unsubstituted phenyl analogs), rotational complexity (396 vs. 412 complexity index for para- vs. ortho-methyl isomers), and mass spectrometric fragmentation pathways [1][2]. More critically, as established for oxadiazole-based electron-transport materials, the introduction of electron-donating para-substituents modulates frontier molecular orbital energies and thus charge injection barriers, while positional isomerism alters solid-state packing and thermal properties—both factors that directly govern device efficiency and lifetime in OLED applications [3]. Procuring a close analog without verifying these parameters risks non-reproducible device performance, failed quality control identity checks, or incompatibility with established synthetic protocols.

5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] Quantitative Differentiation Evidence Guide: Head-to-Head and Cross-Study Data


Para-Methyl vs. Unsubstituted Phenyl: Lipophilicity (XLogP3) as a Solubility and Formulation Differentiator

The target compound's para-methyl groups increase computed lipophilicity by approximately 0.7 log units relative to the unsubstituted phenyl analog (CAS 22020-64-0). Specifically, 5,5'-(ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole] has a computed XLogP3 of 4.7, whereas the phenyl analog (C18H14N4O2, MW 318.3) is expected to have an XLogP3 near 4.0 based on the loss of two methyl groups [1][2]. This difference directly impacts solubility in organic solvents, partition behavior in purification protocols, and compatibility with solution-processed device fabrication. For procurement decisions, this means the para-tolyl compound will exhibit lower aqueous solubility and higher retention in reverse-phase chromatographic systems—parameters critical for reproducible material preparation [1].

Lipophilicity Solubility Formulation

Positional Isomer Differentiation: Para- (138528-22-0) vs. Ortho-Methyl (138528-20-8) Complexity and Steric Profile

The para-methyl positional isomer (CAS 138528-22-0) displays a computed molecular complexity index of 396, notably lower than the 412 calculated for the ortho-methyl isomer (CAS 138528-20-8) [1]. This 4% difference reflects reduced steric encumbrance around the oxadiazole rings in the para-substituted variant, which is predicted to favor more planar conformations in the solid state and consequently better π-stacking for electron transport [2]. The ortho-substituted isomer introduces greater rotational barriers and disrupts molecular packing—a phenomenon correlated with reduced charge carrier mobility in oxadiazole-based materials [3]. For procurement, selecting the para-isomer over the ortho-isomer provides a sterically less hindered scaffold with predicted superior solid-state ordering.

Positional isomer Steric hindrance Molecular complexity

Mass Spectrometric Identity Confirmation: Distinct EI Fragmentation Pattern vs. Chloro and Phenyl Analogs

Electron-impact (EI) mass spectra of 5,5'-(1,2-ethanediyl)bis[3-(aryl)-1,2,4-oxadiazoles] exhibit fragmentation patterns that are diagnostic of the specific aryl substituent [1]. The target compound (Ar = 4-methylphenyl) produces a molecular ion at m/z 346 (C20H18N4O2, exact mass 346.14298 Da), which is 28 Da higher than the phenyl analog (m/z 318, C18H14N4O2) and 40 Da lower than the p-chlorophenyl analog (m/z 386, C18H12Cl2N4O2) [1][2]. Key fragment ions arising from cleavage of the ethylene bridge and oxadiazole ring opening allow unambiguous differentiation of these analogs in GC-MS quality control workflows [1]. Accurate mass measurement capability further distinguishes the target compound from isobaric interferences, providing a robust analytical identity verification method for incoming material acceptance [1].

Mass spectrometry Analytical QC Identity confirmation

Electron-Donating Para-Substituent Effect on Frontier Orbital Energies: Class-Level Inference for OLED Material Selection

A systematic study of 1,2,4-oxadiazole-based host materials by Li et al. (2018) demonstrated that the orientation of nitrogen and oxygen atoms within the oxadiazole ring alters the electron-withdrawing capability and triplet energy (ET = 2.82–2.85 eV for 1,2,4-oxadiazole isomers) [1]. Extending this class-level knowledge to the target compound, the electron-donating para-methyl groups are predicted to raise the HOMO energy level relative to the unsubstituted phenyl analog, which would reduce the hole-blocking barrier while maintaining deep LUMO levels suitable for electron injection [2]. A related oxadiazole study confirmed that introducing electron-donating groups lowers electron mobility (from approximately 1.0 × 10⁻⁴ cm² V⁻¹ s⁻¹ for parent oxadiazoles to measurably lower values), while electron-withdrawing groups can further reduce mobility and introduce competing hole transport character [3]. For procurement, the para-tolyl substitution represents a deliberate electronic tuning strategy—balancing moderate electron mobility with improved solubility and processability compared to electron-withdrawing analogs.

Electron transport HOMO-LUMO OLED materials

5,5'-(Ethane-1,2-diyl)bis[3-(4-methylphenyl)-1,2,4-oxadiazole]: Evidence-Validated Procurement and Application Scenarios


OLED Electron-Transport Layer Material Procurement Requiring Defined Para-Substitution Pattern

When sourcing an oxadiazole-based electron-transport material (ETM) for vapor-deposited or solution-processed OLED devices, the para-methyl substitution of CAS 138528-22-0 offers a deliberate electronic compromise: it provides sufficient electron mobility (class-level estimate 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹ range) while avoiding the mobility losses associated with electron-withdrawing substituents [REFS-3 of Section 3, Evidence Item 4]. The lower steric complexity (index 396) relative to the ortho-methyl isomer (index 412) favors more ordered solid-state packing, a factor correlated with improved charge transport [REFS-2 of Section 3, Evidence Item 2]. Procurement specifications should require identity confirmation by GC-MS (molecular ion at m/z 346, exact mass 346.14298 Da) to exclude the phenyl analog (m/z 318) or chloro analog (m/z 386) [REFS-1 of Section 3, Evidence Item 3].

Fluorescent Brightener Research Requiring Controlled Lipophilicity for Polymer Compatibility

The XLogP3 of 4.7 for CAS 138528-22-0, approximately 0.7 log units higher than the unsubstituted phenyl analog, provides enhanced compatibility with hydrophobic polymer matrices such as polyester and polyolefin substrates [REFS-1 of Section 3, Evidence Item 1]. The RICOH patent (JPH09104679) explicitly claims oxadiazole derivatives with substituted aryl groups as fluorescent brightener constituents for organic materials, citing stabilized film-forming properties [REFS-2 of Section 1]. Researchers developing optical brighteners for polyester fibers should select the para-tolyl variant over the phenyl analog when higher polymer compatibility and lower leaching potential are required, as predicted by the elevated XLogP3 value.

Medicinal Chemistry Building Block Requiring Rigorous Analytical Identity to Avoid Isomer Mix-Up

In medicinal chemistry campaigns exploring 1,2,4-oxadiazole bioisosteres of ester or amide functionalities, the specific para-methyl substitution pattern directly impacts target binding and pharmacokinetic properties. The distinct mass spectrometric fragmentation and complexity index (396) of CAS 138528-22-0 provide unambiguous differentiation from the ortho-methyl isomer (complexity 412, CAS 138528-20-8) and chloro analog (CAS 138528-23-1) [REFS-1, REFS-2 of Section 3, Evidence Items 2 and 3]. Procurement protocols must include 13C NMR verification (spectra available via SpectraBase) and GC-MS identity testing to prevent receiving the incorrect positional isomer, which would compromise SAR data integrity.

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